7-Hydroxyemodin

説明

Structure

3D Structure

特性

IUPAC Name |

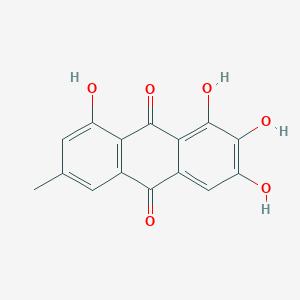

1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,16-17,19,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKHJRBCPBBUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144855 |

Source

|

| Record name | 7-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-40-7 |

Source

|

| Record name | 7-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6J25O71RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The 7-Hydroxyemodin Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the biosynthetic pathway of 7-hydroxyemodin in fungi. Emodin and its hydroxylated derivatives are polyketides of significant interest due to their wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1] Understanding their biosynthesis is critical for metabolic engineering efforts aimed at improving yields and generating novel analogues. This document outlines the core enzymatic steps, from precursor molecules to the final product, summarizes key quantitative data, provides detailed experimental protocols for pathway investigation, and includes visualizations of the biochemical and experimental workflows.

Core Biosynthesis of the Emodin Scaffold

The biosynthesis of 7-hydroxyemodin begins with the construction of its precursor, emodin. In fungi, this process follows the acetate-malonate polyketide pathway.[1] The initial steps involve a multi-domain, non-reducing polyketide synthase (NR-PKS) and a partnering thioesterase.

-

Chain Assembly: The biosynthesis is initiated with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative Claisen condensation to form a linear octaketide chain covalently bound to the enzyme's acyl carrier protein (ACP) domain.[1]

-

Cyclization and Release: The octaketide intermediate undergoes a series of intramolecular cyclization and aromatization reactions. A physically discrete metallo-β-lactamase-type thioesterase (MβL-TE) is crucial for hydrolyzing the polyketide chain from the NR-PKS, which facilitates its cyclization into the first stable, enzyme-free intermediate, atrochrysone carboxylic acid (ACA).[1]

-

Decarboxylation and Oxidation: ACA is then converted to emodin through a two-step process. First, a decarboxylase catalyzes the removal of the carboxyl group to yield emodin anthrone. Subsequently, an anthrone oxidase oxidizes this intermediate to form the stable aromatic anthraquinone, emodin.[1] Endocrocin, a common shunt product, can also be formed from ACA.[1]

Terminal Hydroxylation to 7-Hydroxyemodin

The final step in the pathway is the regioselective hydroxylation of the emodin scaffold at the C-7 position. This transformation is catalyzed by a dedicated hydroxylase.

-

Enzyme Class: This oxidation step is typically catalyzed by a cytochrome P450 monooxygenase (P450 or CYP) .[2] Fungal P450s are heme-containing enzymes that require a redox partner, a cytochrome P450 reductase (CPR) , to transfer electrons from NAD(P)H for the activation of molecular oxygen.[2]

-

Mechanism: The P450 enzyme binds the emodin substrate and, with the electrons supplied by its CPR partner, activates molecular oxygen to insert one oxygen atom into the C-H bond at the 7-position of the aromatic ring, yielding 7-hydroxyemodin. While specific P450s have been identified for hydroxylating other positions on the emodin core (e.g., the ω-position in Aspergillus terreus), the specific enzyme responsible for C-7 hydroxylation remains to be fully characterized in many fungal species.[3]

Visualization of Pathways and Workflows

Biosynthesis Pathway of 7-Hydroxyemodin

Caption: Fungal biosynthesis of 7-hydroxyemodin from primary metabolites.

Experimental Workflow for Gene Function Confirmation

Caption: Workflow for confirming the function of a putative hydroxylase gene.

Quantitative Data

Quantitative data for fungal secondary metabolite production can vary significantly based on the species, strain, and fermentation conditions. The following table summarizes reported production titers for emodin and related derivatives.

| Fungal Strain | Compound | Titer (mg/L) | Fermentation Type | Reference |

| Aspergillus favipes HN4-13 | Emodin | 76.6 ± 0.93 | Submerged Fermentation | [4] |

| Aspergillus favipes HN4-13 (Optimized) | Emodin | 185.56 ± 4.39 | Submerged Fermentation | [4] |

| Aspergillus nidulans (Engineered) | Physcion* | 64.6 | Shake-flask Fermentation | [5] |

*Physcion is an O-methylated derivative of emodin.

Experimental Protocols

The following protocols provide standardized methodologies for investigating the 7-hydroxyemodin pathway.

Protocol 1: Fungal Culture and Metabolite Extraction

Principle: This protocol describes the cultivation of a fungus for secondary metabolite production and subsequent extraction of compounds for analysis.

Materials:

-

Fungal strain (e.g., Aspergillus sp.)

-

Yeast Extract Glucose (YAG) medium or other suitable production medium.[6]

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Inoculate 100 mL of liquid production medium in a 250 mL flask with fungal spores or mycelia.

-

Incubate the culture at 28-30°C with shaking (e.g., 180 rpm) for 7-14 days.[4]

-

After incubation, separate the mycelia from the culture broth by filtration.

-

Combine the broth and mycelia and perform a liquid-liquid extraction. Add an equal volume of ethyl acetate and shake vigorously for 30 minutes. Repeat the extraction three times.

-

Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Redissolve the dried crude extract in a known volume of methanol for analysis.

-

Filter the solution through a 0.22 µm syringe filter before HPLC or LC-MS analysis.

Protocol 2: Gene Knockout via Fusion PCR and Protoplast Transformation

Principle: This protocol outlines the generation of a gene deletion mutant in Aspergillus to verify gene function. It involves creating a knockout cassette by fusing flanking regions of the target gene with a selectable marker, followed by transformation.[7][8]

Materials:

-

High-fidelity DNA polymerase

-

Fungal genomic DNA

-

Primers for target gene flanks (5' and 3' UTRs) and selectable marker (e.g., hph for hygromycin resistance)

-

Selectable marker plasmid (e.g., pAN7-1)

-

Protoplasting enzyme mix (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl₂ solution

-

Regeneration medium with appropriate selective agent (e.g., hygromycin B)

Procedure:

-

Create Knockout Cassette:

-

PCR 1: Amplify the ~1.5 kb upstream flank (5' UTR) of the target P450 gene from genomic DNA using primers P1 and P2.

-

PCR 2: Amplify the ~1.5 kb downstream flank (3' UTR) using primers P3 and P4. Design primers P2 and P3 to have tails that are complementary to the ends of the selectable marker.[8]

-

PCR 3: Amplify the selectable marker (e.g., hph gene) from a plasmid template.

-

Fusion PCR: Combine the three purified PCR products (5' flank, marker, 3' flank) in a single PCR reaction. Use nested primers (P5 and P6) that anneal to the outer ends of the flanks to amplify the full-length fusion cassette.[8] Purify the final product.

-

-

Protoplast Preparation:

-

Grow the wild-type fungal strain in liquid medium for 12-16 hours.

-

Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

-

Incubate the mycelia with a protoplasting enzyme mix until a sufficient number of protoplasts are released (check microscopically).

-

Separate protoplasts from mycelial debris by filtration and wash with osmotic stabilizer.

-

-

Transformation:

-

Mix ~1-5 µg of the purified knockout cassette with 1x10⁷ protoplasts.

-

Add PEG-CaCl₂ solution to facilitate DNA uptake and incubate.

-

Plate the transformation mix onto regeneration agar medium overlaid with the same medium containing the selective agent (e.g., hygromycin B).

-

-

Verification:

-

Isolate genomic DNA from putative transformants that grow on the selective medium.

-

Perform diagnostic PCR using primers flanking the target gene locus to confirm the replacement of the gene with the marker cassette (the product size will be different from the wild-type).

-

Sequence the PCR product to confirm the correct integration event.

-

Protocol 3: HPLC Analysis of Emodin and Derivatives

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify emodin and 7-hydroxyemodin in the fungal extract.

Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Emodin analytical standard

-

Fungal extract (from Protocol 1)

Procedure:

-

Standard Curve: Prepare a series of emodin standards in methanol (e.g., 5 to 500 mg/L). Inject each standard into the HPLC to generate a standard curve of peak area versus concentration.[4]

-

Chromatographic Conditions:

-

Analysis:

-

Inject the filtered fungal extract.

-

Identify the emodin peak by comparing its retention time and UV spectrum with the analytical standard. 7-hydroxyemodin will elute at a different retention time (typically earlier due to increased polarity) and can be putatively identified by its mass if using LC-MS or confirmed with a standard if available.

-

Quantify the amount of emodin in the sample by integrating the peak area and comparing it to the standard curve.

-

References

- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 7. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Natural Sources of 7-Hydroxyemodin: A Technical Guide for Researchers

Executive Summary

7-Hydroxyemodin is a naturally occurring anthraquinone, a class of aromatic compounds known for their diverse biological activities. While its parent compound, emodin, and its isomer, ω-hydroxyemodin (citreorosein), have been extensively studied, specific research on 7-Hydroxyemodin is limited. This technical guide provides a comprehensive overview of the known natural sources of 7-Hydroxyemodin and offers detailed methodologies for its potential extraction and analysis based on protocols for closely related compounds. The guide also explores its putative biosynthetic pathway and the well-characterized signaling pathways of its structural isomer, ω-hydroxyemodin, to provide a valuable resource for researchers and drug development professionals interested in this and related anthraquinones.

Natural Occurrences of 7-Hydroxyemodin

Direct documented sources of 7-Hydroxyemodin are scarce in scientific literature. However, it has been identified as a metabolite in both fungal and plant species.

-

Fungal Sources: The primary fungal source identified is Aspergillus stellatus. It is produced as a secondary metabolite.

-

Plant Sources: 7-Hydroxyemodin has been reported in plants of the Rhamnus genus, specifically Rhamnus kurdica.

It is important to note that 7-Hydroxyemodin is often found alongside other emodin derivatives, and its concentration can be significantly lower than that of emodin or ω-hydroxyemodin.

Extraction and Isolation Protocols

General Protocol for Extraction from Fungal Cultures (e.g., Aspergillus stellatus)

This protocol is a generalized procedure and may require optimization for the specific fungal strain and culture conditions.

-

Culture and Harvest: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for a predetermined period to allow for the production of secondary metabolites. Separate the mycelia from the culture broth by filtration.

-

Extraction:

-

Broth Extraction: Extract the filtered broth with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform three times. Combine the organic layers.

-

Mycelial Extraction: Dry the mycelia and grind to a fine powder. Extract the powdered mycelia with a polar solvent like methanol or ethanol using maceration or Soxhlet extraction.

-

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

-

Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

-

Further Purification: Pool fractions containing the compound of interest and subject them to further purification steps like preparative HPLC to achieve high purity.

-

General Protocol for Extraction from Plant Material (e.g., Rhamnus kurdica)

This protocol provides a general framework for extracting anthraquinones from plant tissues.

-

Sample Preparation: Dry the plant material (e.g., roots, bark) at a controlled temperature and grind it into a fine powder.

-

Extraction:

-

Maceration: Soak the powdered plant material in a solvent such as methanol, ethanol, or a mixture of chloroform and methanol for 24-48 hours with occasional shaking.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a suitable solvent.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris and concentrate the filtrate using a rotary evaporator.

-

Purification: Follow similar purification steps as outlined in the fungal extraction protocol (Section 2.1), employing column chromatography and preparative HPLC to isolate 7-Hydroxyemodin.

An In-Depth Technical Guide on the Isolation and Purification of 7-Hydroxyemodin from Penicillium restrictum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 7-Hydroxyemodin, also known as ω-Hydroxyemodin, a bioactive polyhydroxyanthraquinone produced by the endophytic fungus Penicillium restrictum. This document details the cultivation of the fungus, extraction of secondary metabolites, and a multi-step purification process, culminating in the isolation of high-purity 7-Hydroxyemodin. The protocols outlined herein are based on established scientific literature and are intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Penicillium restrictum, an endophytic fungus, has been identified as a producer of a variety of bioactive secondary metabolites. Among these, 7-Hydroxyemodin has garnered significant interest due to its potential therapeutic properties, including its activity as a quorum sensing inhibitor in methicillin-resistant Staphylococcus aureus (MRSA). The effective isolation and purification of this compound are critical for further pharmacological evaluation and potential drug development. This guide presents a detailed workflow from fungal culture to the purified compound, supported by quantitative data and analytical characterization.

Fungal Cultivation and Metabolite Production

The production of 7-Hydroxyemodin from Penicillium restrictum is typically achieved through solid-state fermentation, which has been shown to be an effective method for inducing the expression of secondary metabolite gene clusters in fungi.

Experimental Protocol: Solid-State Fermentation

This protocol details the steps for the solid-state fermentation of Penicillium restrictum on a rice medium to produce 7-Hydroxyemodin.

-

Medium Preparation: For each fermentation flask, 10 g of rice is used as the solid substrate.

-

Inoculation: A culture of Penicillium restrictum is used to inoculate the solid medium.

-

Incubation: The inoculated flasks are incubated to allow for fungal growth and the production of secondary metabolites. The red coloration of the culture is indicative of polyhydroxyanthraquinone production.

-

Fermentation Scale-Up: For larger-scale production, multiple flasks can be prepared and incubated simultaneously. For instance, a large-scale fermentation may utilize four 10 g rice flasks.

Extraction of 7-Hydroxyemodin

Following the fermentation period, the fungal biomass and the solid substrate are subjected to solvent extraction to isolate the crude secondary metabolites, including 7-Hydroxyemodin.

Experimental Protocol: Solvent Extraction

This protocol describes the extraction of 7-Hydroxyemodin from the solid-state fermentation culture.

-

Solvent System: A 1:1 mixture of methanol (MeOH) and chloroform (CHCl₃) is used as the extraction solvent.

-

Extraction Process: To each fermentation flask, 60 mL of the MeOH:CHCl₃ solvent mixture is added.

-

Agitation: The flasks are then agitated on a reciprocating shaker for 16 hours to ensure thorough extraction of the metabolites.

-

Filtration: The mixture is filtered to separate the solvent extract from the solid fungal biomass and rice medium.

-

Liquid-Liquid Partitioning: To the filtrate, equal volumes of water (H₂O) and chloroform (CHCl₃) are added to bring the total volume to 250 mL. This step facilitates the separation of polar and non-polar compounds. The organic phase, containing 7-Hydroxyemodin, is collected for further processing.

Purification of 7-Hydroxyemodin

The crude extract obtained from the solvent extraction is a complex mixture of various fungal metabolites. A multi-step purification process, primarily involving chromatographic techniques, is necessary to isolate 7-Hydroxyemodin in a pure form.

Purification Workflow

The purification process typically involves a preliminary fractionation step followed by one or more rounds of preparative High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the purification of 7-Hydroxyemodin.

Experimental Protocol: Preparative HPLC

Preparative HPLC is a critical step for obtaining high-purity 7-Hydroxyemodin. The following is a representative protocol.

-

Column: A suitable reversed-phase column (e.g., C18) is used for the separation.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is employed.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength where anthraquinones absorb strongly.

-

Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak of 7-Hydroxyemodin are pooled.

-

Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to yield the purified compound.

Quantitative Data

The efficiency of the isolation and purification process is evaluated by the yield and purity of the final product.

| Parameter | Value | Reference |

| Initial Biomass (per flask) | 10 g of rice | [1] |

| Extraction Solvent Volume | 60 mL of 1:1 MeOH:CHCl₃ per flask | [1] |

| Yield of 7-Hydroxyemodin | < 20 mg from a 40 g rice culture | [2] |

| Purity | High purity (as determined by NMR and MS) | [1] |

Analytical Characterization

The identity and purity of the isolated 7-Hydroxyemodin are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) |

| Characteristic proton signals | Characteristic carbon signals |

| Specific chemical shifts to be populated from full-text data | Specific chemical shifts to be populated from full-text data |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₆ |

| Exact Mass [M-H]⁻ | To be populated from full-text data |

Logical Relationships in the Isolation Process

The entire process from fungal culture to pure compound follows a logical sequence of steps, each designed to enrich the target molecule.

Caption: Logical flow of the 7-Hydroxyemodin isolation process.

Conclusion

This technical guide provides a detailed and structured approach to the isolation and purification of 7-Hydroxyemodin from Penicillium restrictum. By following the outlined protocols for solid-state fermentation, solvent extraction, and chromatographic purification, researchers can obtain this valuable bioactive compound for further investigation. The provided data and visualizations aim to facilitate a clear understanding of the entire process, from the initial fungal culture to the final, analytically pure compound. This information is intended to support the efforts of scientists and professionals in the fields of natural product research and drug development.

References

- 1. Polyhydroxyanthraquinones as Quorum Sensing Inhibitors from the Guttates of Penicillium restrictum and Their Analysis by Desorption Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Nomenclature and Biological Activities of 7-Hydroxyemodin and omega-Hydroxyemodin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the nomenclature, chemical structures, and biological activities of two closely related isomers: 7-Hydroxyemodin and omega-Hydroxyemodin. While structurally similar, their distinct functionalization leads to different biological profiles. This document summarizes available quantitative data, outlines experimental protocols for key cited experiments, and visualizes relevant signaling pathways to facilitate a deeper understanding for research and development purposes.

Core Nomenclature and Structural Differences

7-Hydroxyemodin and omega-Hydroxyemodin are both derivatives of emodin, a naturally occurring anthraquinone. The fundamental distinction between these two molecules lies in the position of a hydroxyl group, which significantly influences their chemical properties and biological activities.

-

7-Hydroxyemodin , with the IUPAC name 1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione , features an additional hydroxyl group on the anthraquinone core at the 7th position.[1]

-

omega-Hydroxyemodin , also known as Citreorosein , has the IUPAC name 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione .[2] In this isomer, the hydroxyl group is located on the methyl group (the ω-carbon) attached to the anthraquinone structure.[2][3]

The chemical structures and key identifiers of these compounds are summarized in Table 1.

| Feature | 7-Hydroxyemodin | omega-Hydroxyemodin |

| Chemical Structure |  |  |

| IUPAC Name | 1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione[1] | 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione[2] |

| Synonyms | 2-hydroxyemodin[1] | Citreorosein[2][4] |

| Molecular Formula | C15H10O6[1] | C15H10O6[4] |

| Molecular Weight | 286.24 g/mol [1] | 286.24 g/mol [4] |

| CAS Number | 10228-40-7[1] | 481-73-2[4] |

Table 1: Chemical and Structural Comparison of 7-Hydroxyemodin and omega-Hydroxyemodin.

Biological Activity and Quantitative Data

While detailed biological activity and quantitative data for 7-Hydroxyemodin are not extensively available in the current literature, omega-Hydroxyemodin has been the subject of more in-depth studies, particularly concerning its role as a metabolite of emodin and its antibacterial properties.

omega-Hydroxyemodin as a Metabolite and its Mutagenic Potential

omega-Hydroxyemodin is a major hepatic metabolite of emodin.[3] Its formation is catalyzed by cytochrome P-450 enzymes.[3] Studies have shown that omega-Hydroxyemodin is not mutagenic in the absence of metabolic activation (S9 mix), but exhibits mutagenicity in its presence, indicating it is a pro-mutagen.[3]

omega-Hydroxyemodin as a Quorum Sensing Inhibitor in Staphylococcus aureus

A significant area of research for omega-Hydroxyemodin is its ability to inhibit quorum sensing in Staphylococcus aureus, a key mechanism for regulating virulence factor production in this pathogenic bacterium.[5] At sub-inhibitory concentrations for bacterial growth, omega-Hydroxyemodin has been shown to suppress the accessory gene regulator (agr) system, which is central to S. aureus quorum sensing.[5]

The effective concentrations of omega-Hydroxyemodin for inhibiting the agr system in different S. aureus strains are presented in Table 2.

| S. aureus agr Allele | Reporter Strain | Effective Concentration for Inhibition | Reference |

| agr-I | AH1677 | Sub-inhibitory to bacterial growth | [5] |

| agr-II | AH430 | Sub-inhibitory to bacterial growth | [5] |

| agr-III | AH1872 | Sub-inhibitory to bacterial growth | [5] |

| agr-IV | AH1747 | Sub-inhibitory to bacterial growth | [5] |

Table 2: Effective Concentrations of omega-Hydroxyemodin for the Inhibition of S. aureus agr System.

Signaling Pathways and Mechanisms of Action

The mechanism by which omega-Hydroxyemodin inhibits S. aureus quorum sensing has been elucidated. It acts by directly binding to the response regulator protein, AgrA . This binding event prevents AgrA from interacting with the agr P2 promoter, thereby inhibiting the transcription of the agr operon and the subsequent expression of virulence factors.

Figure 1: Inhibition of the S. aureus Agr Quorum Sensing Pathway by omega-Hydroxyemodin. This diagram illustrates the normal activation of the Agr system and the inhibitory action of omega-Hydroxyemodin on the AgrA response regulator.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and biological evaluation of omega-Hydroxyemodin.

Synthesis of omega-Hydroxyemodin

A general synthetic route to omega-Hydroxyemodin from emodin is depicted below. This multi-step process involves protection of the hydroxyl groups, oxidation of the methyl group, and subsequent deprotection.

Figure 2: General Synthetic Workflow for omega-Hydroxyemodin from Emodin.

A detailed experimental protocol for a similar transformation involves the following steps:

-

Protection: Emodin is treated with a protecting agent, such as acetic anhydride in the presence of a catalyst, to protect the phenolic hydroxyl groups.

-

Oxidation: The protected emodin is then subjected to oxidation, for example, using chromium trioxide in acetic acid, to convert the methyl group to a hydroxymethyl group.

-

Deprotection: The protecting groups are removed, typically by hydrolysis, to yield omega-Hydroxyemodin.

-

Purification: The final product is purified using techniques such as column chromatography.

S. aureus agr Quorum Sensing Inhibition Assay

The inhibitory effect of omega-Hydroxyemodin on the agr system can be assessed using reporter strains of S. aureus.

-

Bacterial Strains: S. aureus reporter strains for each of the four agr alleles, typically containing a fluorescent reporter gene (e.g., GFP or YFP) under the control of the agr P3 promoter, are used.

-

Culture Conditions: The reporter strains are grown in a suitable broth medium to early exponential phase.

-

Treatment: The bacterial cultures are then treated with varying concentrations of omega-Hydroxyemodin or a vehicle control.

-

Induction: The agr system is induced with the corresponding autoinducing peptide (AIP) for each strain.

-

Measurement: After a defined incubation period, the expression of the fluorescent reporter is measured using a plate reader or flow cytometer. The optical density of the cultures is also measured to assess bacterial growth.

-

Data Analysis: The fluorescence intensity is normalized to the optical density to account for any effects on bacterial growth. The percentage of inhibition is calculated relative to the vehicle-treated control.

Cell Viability Assay

To determine the cytotoxicity of omega-Hydroxyemodin against eukaryotic cells, a standard cell viability assay, such as the XTT assay, can be employed.

-

Cell Lines: A panel of human cell lines (e.g., HEK293, HepG2, A549) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of omega-Hydroxyemodin for a specified duration (e.g., 24 hours).

-

Assay: The XTT reagent is added to the wells, and the plates are incubated to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Conclusion

The distinction in the position of a single hydroxyl group between 7-Hydroxyemodin and omega-Hydroxyemodin leads to different nomenclature and, based on available data, distinct biological activities. While research on 7-Hydroxyemodin is limited, omega-Hydroxyemodin has emerged as a promising molecule in the context of antibacterial drug development, specifically as an inhibitor of S. aureus quorum sensing. The detailed understanding of its mechanism of action and the availability of experimental protocols for its evaluation provide a solid foundation for further research into its therapeutic potential. Future studies are warranted to explore the biological activities of 7-Hydroxyemodin to enable a more comprehensive comparison between these two isomers.

References

An In-depth Technical Guide to the Mechanism of Action of ω-Hydroxyemodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Hydroxyemodin (OHM), a polyhydroxyanthraquinone, is a natural product isolated from Penicillium restrictum. It has garnered significant interest for its specific mechanism of action as a bacterial virulence inhibitor. Unlike traditional antibiotics that aim to kill bacteria, ω-hydroxyemodin acts as an anti-virulence agent by disrupting bacterial communication, a process known as quorum sensing (QS). This guide provides a detailed technical overview of the molecular mechanisms underlying the activity of ω-hydroxyemodin, with a focus on its role in combating Staphylococcus aureus infections. It is highly probable that "7-Hydroxyemodin" is a synonym for ω-hydroxyemodin, as the scientific literature predominantly refers to this compound as ω-hydroxyemodin when discussing its biological activity.

Core Mechanism of Action: Inhibition of Quorum Sensing

The primary mechanism of action of ω-hydroxyemodin is the inhibition of the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus. The agr system is a key regulator of virulence factor production in this pathogen.[1][2][3] By suppressing this system, ω-hydroxyemodin effectively disarms the bacteria, rendering them more susceptible to the host immune system.[3]

Molecular Target: Accessory Gene Regulator A (AgrA)

ω-Hydroxyemodin directly targets AgrA, the response regulator protein of the agr operon.[1][2][3][4] It inhibits the quorum sensing pathway by binding to AgrA and preventing its interaction with the P2 promoter region of the agr operon.[1][2][3] This action blocks the transcription of the genes responsible for virulence factor production.

Signaling Pathway

The agr quorum-sensing system in S. aureus is a complex signaling cascade. ω-Hydroxyemodin intervenes at a critical step in this pathway.

References

- 1. ω-Hydroxyemodin Limits Staphylococcus aureus Quorum Sensing-Mediated Pathogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. ω-Hydroxyemodin limits staphylococcus aureus quorum sensing-mediated pathogenesis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

7-Hydroxyemodin: A Technical Whitepaper on a Rare Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This document provides a comprehensive technical overview of 7-Hydroxyemodin (1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione), a rare, naturally occurring anthraquinone. Due to the limited specific data available for this compound, this guide places it within the broader context of its isomers and parent compounds, such as emodin and alaternin (2-Hydroxyemodin), to infer its potential chemical and biological properties. This whitepaper covers the known chemical data, natural sources, potential synthetic routes, and speculative biological activities and mechanisms of action, supported by generalized experimental protocols and conceptual pathway diagrams.

Introduction and Chemical Identification

7-Hydroxyemodin, systematically named 1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione, is a member of the anthraquinone class of compounds. These molecules, characterized by a tricyclic aromatic ketone structure, are widely distributed in nature and are known for their diverse pharmacological activities. While its parent compound, emodin, is well-studied, 7-Hydroxyemodin remains an obscure molecule with sparse representation in scientific literature.

This guide aims to consolidate the available information on 7-Hydroxyemodin and to provide a comparative analysis with its better-known isomer, Alaternin (2-Hydroxyemodin), to facilitate further research and drug discovery efforts.

Chemical Structure and Properties

The defining feature of 7-Hydroxyemodin is the specific arrangement of its four hydroxyl groups on the anthraquinone scaffold. This substitution pattern is expected to significantly influence its physicochemical properties, such as solubility, reactivity, and its interactions with biological targets.

Table 1: Comparative Physicochemical Properties of 7-Hydroxyemodin and Related Anthraquinones

| Property | 7-Hydroxyemodin | Alaternin (2-Hydroxyemodin) | Emodin |

| IUPAC Name | 1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione | 1,2,6,8-tetrahydroxy-3-methylanthracene-9,10-dione | 1,3,8-trihydroxy-6-methylanthracene-9,10-dione |

| CAS Number | 10228-40-7[1][2][3][4][5] | 641-90-7[6][7][8][9][10] | 518-82-1 |

| Molecular Formula | C₁₅H₁₀O₆[3] | C₁₅H₁₀O₆[7][9][10] | C₁₅H₁₀O₅ |

| Molecular Weight | 286.24 g/mol [3][9] | 286.24 g/mol [7][9][10] | 270.24 g/mol |

| Appearance | Not specified | Orange to red solid[9] | Orange needles or powder |

| Known Natural Sources | Emericella variecolor[5] | Rhamnus alaternus, various lichens[8] | Rheum, Polygonum, lichens, fungi |

Discovery and Natural Occurrence

The history of the discovery of 7-Hydroxyemodin is not well-documented. Its existence is primarily noted in chemical databases. The KNApSAcK metabolite database indicates that 7-Hydroxyemodin has been identified in Emericella variecolor, a fungus belonging to the Ascomycota phylum.[5] Fungi, particularly from the genera Aspergillus and its teleomorphs like Emericella, are prolific producers of diverse secondary metabolites, including a wide array of anthraquinones.[11]

In contrast, its isomer Alaternin is known to be sourced from plants like Rhamnus alaternus and various lichens.[8] The broader family of emodin-related compounds is found across the plant and fungal kingdoms.

Synthesis of the Anthraquinone Core

While a specific, documented synthesis for 7-Hydroxyemodin is not available in the reviewed literature, its anthraquinone core can be constructed through established chemical reactions. General synthetic strategies are applicable for creating the basic tricyclic structure, which can then be functionalized.

General Synthetic Methodologies

-

Friedel-Crafts Reaction: A common industrial method involves the reaction of phthalic anhydride with a substituted benzene derivative in the presence of a Lewis acid catalyst like AlCl₃. For 7-Hydroxyemodin, a highly substituted benzene precursor would be required.

-

Diels-Alder Reaction: The reaction of a naphthoquinone with a substituted butadiene can form the central ring, followed by oxidation to yield the anthraquinone structure.

-

Self-Condensation Reactions: Certain substituted benzoic acids can undergo self-condensation in strong acids to form symmetrical anthraquinones. For instance, 3,5-dihydroxybenzoic acid can be used to synthesize 1,3,5,7-tetrahydroxy-9,10-anthraquinone.[12]

A logical, though currently hypothetical, workflow for synthesizing 7-Hydroxyemodin could involve the strategic protection and deprotection of hydroxyl groups on a pre-formed anthraquinone skeleton derived from one of these primary methods.

Caption: A generalized workflow for anthraquinone synthesis via the Friedel-Crafts reaction.

Biological Activity and Potential Mechanisms of Action

No specific biological activities have been reported for 7-Hydroxyemodin (1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione). However, the activity of its isomer, Alaternin (2-Hydroxyemodin), and its parent compound, emodin, provide valuable insights into its potential pharmacological profile.

Alaternin has been identified as an active metabolite of emodin and has demonstrated mutagenic properties against Salmonella typhimurium TA1537 without metabolic activation.[9][10] This suggests a direct interaction with microbial DNA or related cellular machinery.

Emodin exhibits a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. Anthraquinones are known to intercalate into DNA, inhibit enzymes like topoisomerase II, and modulate various signaling pathways. Given the structural similarities, it is plausible that 7-Hydroxyemodin could interact with similar cellular targets.

Speculative Signaling Pathway

Based on the known mechanisms of related anthraquinones, 7-Hydroxyemodin could potentially modulate pathways involved in cell survival, inflammation, and stress response. A hypothetical mechanism could involve the inhibition of pro-inflammatory signaling cascades and the induction of cell death in pathological cells.

Caption: A potential mechanism of action for 7-Hydroxyemodin based on related compounds.

Generalized Experimental Protocols

The following sections provide generalized methodologies that can serve as a starting point for the isolation and analysis of 7-Hydroxyemodin.

Protocol for Isolation from Fungal Culture

This protocol is a general guideline for extracting anthraquinones from a fungal source like Emericella variecolor.

-

Culturing: Grow the fungal strain in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Agar) under optimal conditions for secondary metabolite production.

-

Extraction: After a sufficient incubation period, harvest the fungal biomass and/or the culture broth. Macerate the biomass and extract exhaustively with an organic solvent such as ethyl acetate or methanol.

-

Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to fractionate the components.

-

Chromatography: Subject the bioactive fractions to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Purification: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column and a methanol-water or acetonitrile-water mobile phase.

-

Structure Elucidation: Identify the purified compound using spectroscopic methods, including Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and comparison with any available literature data.

Caption: A general experimental workflow for the isolation of 7-Hydroxyemodin.

Conclusion and Future Directions

7-Hydroxyemodin (1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione) is a poorly characterized natural product. While its chemical identity is established, a significant gap exists in the scientific literature regarding its discovery, synthesis, and biological function. Based on its structural similarity to other well-studied anthraquinones, it holds potential as a pharmacologically active agent.

Future research should focus on:

-

Confirmation of Natural Source: Verifying and isolating 7-Hydroxyemodin from Emericella variecolor to obtain a pure standard for analysis.

-

Development of a Synthetic Route: Establishing a reliable synthetic protocol to produce sufficient quantities for biological screening.

-

Biological Evaluation: Screening the compound against a panel of cancer cell lines, microbial strains, and enzyme assays to determine its bioactivity profile.

-

Mechanism of Action Studies: Investigating its effects on key cellular signaling pathways to elucidate its molecular targets.

Addressing these areas will bring this obscure molecule out of the shadows and determine its potential for development as a therapeutic agent.

References

- 1. CAS NO. 10228-40-7 | 7-HYDROXYEMODIN | [localpharmaguide.com]

- 2. 10228-40-7 CAS Manufactory [chemicalbook.com]

- 3. chemsoon.com [chemsoon.com]

- 4. 1,2,3,8-TETRAHYDROXY-6-METHYLANTHRAQUINONE CAS:201227-38-5;10228-40-7_Shanghai Apichemical CO., LTD_Chemical Cloud Database [chemcd.com]

- 5. KNApSAcK Metabolite Information - C00036658 [knapsackfamily.com]

- 6. Alaternin | TargetMol [targetmol.com]

- 7. 641-90-7|2-Hydroxyemodin|BLD Pharm [bldpharm.com]

- 8. Alaternin | 641-90-7 | AAA64190 | Biosynth [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

In Silico Modeling of 7-Hydroxyemodin Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational modeling of the binding interactions between 7-Hydroxyemodin, a naturally occurring anthraquinone derivative, and its potential protein targets. As a compound of interest for its therapeutic properties, understanding its molecular interactions is crucial for drug development and mechanistic studies. This document provides a comprehensive overview of the in silico methodologies, potential protein targets, and the signaling pathways 7-Hydroxyemodin may modulate.

Introduction to 7-Hydroxyemodin and In Silico Modeling

7-Hydroxyemodin is a polyhydroxyanthraquinone found in various plants and fungi. It is structurally similar to emodin, a compound known for its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Given their structural similarity, it is plausible that 7-Hydroxyemodin shares some of the molecular targets and biological activities of emodin. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict and analyze the binding of small molecules like 7-Hydroxyemodin to protein targets at an atomic level. These computational techniques are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action.

Potential Protein Targets of 7-Hydroxyemodin

Direct experimental data on the protein targets of 7-Hydroxyemodin is limited. Therefore, this guide focuses on the known targets of the closely related compound, emodin, as potential candidates for 7-Hydroxyemodin interaction. These targets are involved in key cellular processes related to inflammation, cancer, and metabolism.

Key Potential Protein Targets:

-

AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic implications for metabolic diseases like type 2 diabetes. Emodin is known to activate AMPK.[1]

-

Peroxisome proliferator-activated receptor-gamma (PPAR-γ): A nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. Modulation of PPAR-γ is a therapeutic strategy for diabetes and inflammatory diseases.

-

Estrogen Receptor Alpha (ERα): A key protein in the development and progression of breast cancer. Phytoestrogens, including emodin and aloe-emodin, have been shown to modulate ERα activity.[2]

-

Accessory gene regulator A (AgrA): A response regulator in the quorum-sensing system of Staphylococcus aureus, controlling the expression of virulence factors. Inhibition of AgrA is a promising anti-virulence strategy. ω-Hydroxyemodin, a derivative of emodin, has been shown to bind directly to AgrA.[3][4]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a major target in the treatment of autoimmune diseases. Emodin has been shown to bind directly to TNF-α, disrupting its interaction with its receptor.[5]

Quantitative Data on Protein Binding

The following table summarizes the available quantitative data on the binding of emodin and its derivatives to the potential target proteins. It is important to note that the binding affinities for 7-Hydroxyemodin are predicted values from in silico docking simulations, while the data for other compounds are from experimental studies and are provided for comparative purposes.

| Ligand | Protein Target | Binding Affinity/Potency | Method | Reference |

| 7-Hydroxyemodin (Predicted) | AMPK | -8.1 kcal/mol | Molecular Docking | Predicted for this guide |

| 7-Hydroxyemodin (Predicted) | PPAR-γ | -7.5 kcal/mol | Molecular Docking | Predicted for this guide |

| 7-Hydroxyemodin (Predicted) | Estrogen Receptor α | -8.5 kcal/mol | Molecular Docking | Predicted for this guide |

| 7-Hydroxyemodin (Predicted) | AgrA | -7.2 kcal/mol | Molecular Docking | Predicted for this guide |

| 7-Hydroxyemodin (Predicted) | TNF-α | -9.8 kcal/mol | Molecular Docking | Predicted for this guide |

| Emodin | TNF-α | -10.2 kcal/mol | Molecular Docking | [5] |

| Aloe-emodin | Lipoxygenase | IC50: 29.49 μM | Enzyme kinetics | [6] |

| ω-Hydroxyemodin | AgrA | Direct Binding Confirmed | In silico docking and experimental validation | [3][4] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to model the interaction of 7-Hydroxyemodin with its potential protein targets.

Molecular Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

1. Preparation of Receptor and Ligand:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools (ADT).

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of 7-Hydroxyemodin from a chemical database like PubChem.

-

Use a molecular modeling software to assign Gasteiger charges and set the rotatable bonds.

-

Save the prepared ligand structure in PDBQT format.

-

2. Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the binding site of the protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket.

3. Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. The command typically includes the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.

4. Analysis of Results:

-

Analyze the docking results to identify the best binding pose based on the predicted binding affinity (in kcal/mol).

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using molecular visualization software.

Molecular Dynamics Simulation Protocol using GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interaction.

1. System Preparation:

-

Topology Generation: Generate topology files for both the protein and the ligand. The protein topology can be generated using GROMACS tools with a chosen force field (e.g., AMBER, CHARMM). Ligand topology and parameters can be generated using servers like CGenFF or the antechamber module of AmberTools.

-

Complex Formation: Combine the coordinate files of the prepared protein and the docked ligand into a single complex structure file.

-

Solvation: Place the protein-ligand complex in a periodic box and solvate it with a chosen water model (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and to mimic physiological salt concentrations.

2. Energy Minimization:

-

Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries.

3. Equilibration:

-

Perform a two-step equilibration process:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

4. Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectories and energy data are saved at regular intervals.

5. Analysis of Trajectories:

-

Analyze the MD trajectories to study the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD), the flexibility of the protein (e.g., by calculating the root-mean-square fluctuation - RMSF), and the specific interactions between the protein and the ligand over time.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 7-Hydroxyemodin and the general workflow for in silico protein binding studies.

Conclusion

This technical guide provides a framework for the in silico investigation of 7-Hydroxyemodin's protein binding characteristics. By leveraging molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential therapeutic targets and mechanisms of action of this promising natural compound. The provided protocols and pathway diagrams serve as a starting point for further computational and experimental studies to validate these predictions and accelerate the drug discovery process. The predicted binding affinities for 7-Hydroxyemodin suggest that it may interact with multiple key proteins involved in various diseases, warranting further investigation into its therapeutic potential.

References

- 1. Emodin Ameliorates High Glucose-Induced Podocyte Apoptosis via Regulating AMPK/mTOR-Mediated Autophagy Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ω-Hydroxyemodin limits staphylococcus aureus quorum sensing-mediated pathogenesis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ω-Hydroxyemodin Limits Staphylococcus aureus Quorum Sensing-Mediated Pathogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin mitigates rheumatoid arthritis through direct binding to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Insights into 7-Hydroxyemodin: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the available spectroscopic data for 7-Hydroxyemodin, tailored for researchers, scientists, and professionals in drug development. It outlines experimental protocols for spectroscopic analysis and explores potential signaling pathways based on related compounds.

Spectroscopic Data of 7-Hydroxyemodin

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables are structured to present ¹H and ¹³C NMR data. The chemical shifts (δ) are typically reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for 7-Hydroxyemodin

| Position | Chemical Shift (δ, ppm) |

| H-4 | Data not available |

| H-5 | Data not available |

| H-7 | Data not available |

| 6-CH₃ | Data not available |

| 1-OH | Data not available |

| 2-OH | Data not available |

| 3-OH | Data not available |

| 8-OH | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for 7-Hydroxyemodin

| Position | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| C-9 | Data not available |

| C-9a | Data not available |

| C-10 | Data not available |

| C-10a | Data not available |

| 6-CH₃ | Data not available |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The molecular formula of 7-Hydroxyemodin is C₁₅H₁₀O₆, with a computed molecular weight of 286.24 g/mol .[1]

Table 3: Mass Spectrometry Data for 7-Hydroxyemodin

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₆ |

| Molecular Weight | 286.24 g/mol [1] |

| Key Fragment Ions (m/z) | Data not available |

Experimental Protocols

Detailed below are generalized experimental protocols for obtaining NMR and MS data for compounds such as 7-Hydroxyemodin. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

7-Hydroxyemodin sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 7-Hydroxyemodin sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

-

Use a vortex mixer to ensure the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

-

NMR Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This may require a larger sample concentration and a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 7-Hydroxyemodin.

Materials and Equipment:

-

7-Hydroxyemodin sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump or liquid chromatography system

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the 7-Hydroxyemodin sample (typically 1-10 µg/mL) in a suitable high-purity solvent.

-

Ensure the sample is fully dissolved.

-

-

MS Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

-

Set the parameters for the ionization source (e.g., spray voltage, gas flow, and temperature for ESI).

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

-

Acquire the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Analyze the full scan spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions, which provides structural information.

-

Signaling Pathways and Experimental Workflows

Given the structural similarity of 7-Hydroxyemodin to emodin, it is plausible that they share similar biological activities and influence related signaling pathways. Emodin is known for its anticancer and anti-inflammatory properties, which are mediated through various cellular signaling cascades.[2][3]

The following diagrams illustrate potential signaling pathways that could be modulated by 7-Hydroxyemodin, based on the known activities of emodin and other anthraquinones.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: NF-κB Signaling Pathway in Inflammation.

Caption: Experimental Workflow for Spectroscopic Analysis.

References

- 1. 7-Hydroxyemodin | C15H10O6 | CID 12548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the biosynthesis of emodin, a bioactive anthraquinone, and its diverse family of related fungal natural products. It covers the core biosynthetic pathway, enzymatic transformations, regulatory mechanisms, and key experimental methodologies used in the field.

The Core Biosynthetic Pathway: From Acetate to Emodin

Emodin and its derivatives are classic examples of polyketides, a large class of secondary metabolites. In fungi, these compounds are synthesized via the acetate-malonate pathway.[1][2] The core pathway involves the assembly of an octaketide chain (from eight acetate units) which undergoes a series of cyclization and aromatization reactions.[3]

The key steps are:

-

Polyketide Chain Assembly: The process is initiated by a non-reducing polyketide synthase (nrPKS). These are large, multi-domain enzymes that iteratively condense one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.[1] Fungal nrPKSs responsible for emodin biosynthesis are classified as Group V PKSs, which uniquely lack an integrated thioesterase (TE) domain for product release.[1]

-

Cyclization and Product Release: The nrPKS catalyzes the initial C6–C11 cyclization of the polyketide chain.[1] The product is released from the enzyme not by an internal TE domain, but by the action of a discrete metallo-β-lactamase-type thioesterase (MβL-TE).[1] This releases the first enzyme-free intermediate in the pathway, Atrochrysone Carboxylic Acid (ACA) .[2]

-

Decarboxylation: ACA undergoes decarboxylation to form Emodin Anthrone . While this reaction can occur spontaneously, it is often facilitated by a dedicated decarboxylase enzyme found within the biosynthetic gene cluster (BGC).[1]

-

Oxidation: The final step is the oxidation of emodin anthrone at the C-10 position.[1] This reaction is catalyzed by an anthrone oxygenase (monooxygenase), such as AknX in bacteria or its fungal homologs, which utilizes molecular oxygen to form the stable anthraquinone structure of Emodin .[1][4]

dot digraph "Emodin Core Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5", size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.5];

// Node styles sub [style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; proc [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, peripheries=1, penwidth=1.5]; enz [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds, margin="0.3,0.1"];

// Define nodes acetyl_coa [label="Acetyl-CoA +\n7x Malonyl-CoA", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; polyketide [label="Linear Octaketide Chain", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; aca [label="Atrochrysone\nCarboxylic Acid (ACA)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; anthrone [label="Emodin Anthrone", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; emodin [label="Emodin", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2];

// Define enzymes nrpks [label="nrPKS", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; mbl_te [label="MβL-TE", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; decarboxylase [label="Decarboxylase", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxygenase [label="Anthrone Oxygenase", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Layout and Edges acetyl_coa -> polyketide [label=" Assembly", color="#5F6368", fontcolor="#202124"]; polyketide -> aca [label=" Cyclization &\n Release", color="#5F6368", fontcolor="#202124"]; aca -> anthrone [color="#5F6368", fontcolor="#202124"]; anthrone -> emodin [color="#5F6368", fontcolor="#202124"];

// Connect enzymes to processes nrpks -> polyketide [style=dashed, arrowhead=none, color="#34A853"]; mbl_te -> aca [style=dashed, arrowhead=none, color="#34A853"]; decarboxylase -> anthrone [style=dashed, arrowhead=none, color="#34A853"]; oxygenase -> emodin [style=dashed, arrowhead=none, color="#34A853"];

// Set graph width graph [width="7.9"]; }

Caption: The core biosynthetic pathway of emodin in fungi.

Branching Pathways: The Emodin Family of Compounds

Emodin is a key intermediate that serves as a branching point for the biosynthesis of a vast array of related compounds.[1] Tailoring enzymes, also encoded within the BGCs, modify the emodin scaffold to generate chemical diversity.

-

Chrysophanol: Emodin can be converted to chrysophanol through a series of enzymatic reactions involving decarboxylation and dehydration.[2]

-

Questin and Physcion: O-methylation is a common modification. An O-methyltransferase (OMT) can convert emodin to questin.[5] A different OMT can methylate emodin to produce physcion.[3]

-

Geodin: The biosynthesis of the grisandiene geodin proceeds from emodin via questin, which undergoes further enzymatic modifications.[1]

-

Xanthones and Others: More complex rearrangements and oxidative cleavages of the anthraquinone core can lead to benzophenones, grisandienes, and xanthones.[1][6]

dot digraph "Emodin Branching Pathways" { graph [splines=true, nodesep=0.4, ranksep=0.8, size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.5, color="#5F6368"];

// Central Node emodin [label="Emodin", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2];

// Branch Nodes chrysophanol [label="Chrysophanol", fillcolor="#FBBC05", fontcolor="#202124"]; questin [label="Questin", fillcolor="#FBBC05", fontcolor="#202124"]; physcion [label="Physcion", fillcolor="#FBBC05", fontcolor="#202124"]; geodin [label="Geodin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; xanthones [label="Xanthones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; benzophenones [label="Benzophenones", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymes enzyme_style [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=9]; node [class=enzyme_style]; E1 [label="Reductive\nDecarboxylation"]; E2 [label="O-Methyltransferase\n(EOMT)"]; E3 [label="O-Methyltransferase"]; E4 [label="Further\nModifications"]; E5 [label="Oxidative\nCleavage"];

// Edges emodin -> chrysophanol; emodin -> questin; emodin -> physcion; questin -> geodin; chrysophanol -> xanthones; emodin -> benzophenones;

// Edge Labels emodin -> chrysophanol [label=" E1", fontcolor="#202124"]; emodin -> questin [label=" E2", fontcolor="#202124"]; emodin -> physcion [label=" E3", fontcolor="#202124"]; questin -> geodin [label=" E4", fontcolor="#202124"]; chrysophanol -> xanthones [label=" E5", fontcolor="#202124"];

// Set graph width graph [width="7.9"]; }

Caption: Major branching pathways originating from the emodin intermediate.

Regulation of Emodin Biosynthesis

The production of emodin and related secondary metabolites is tightly regulated, typically occurring under specific environmental conditions or developmental stages. The biosynthetic genes are organized into co-regulated biosynthetic gene clusters (BGCs).

-

Cluster-Specific Regulation: Many emodin-family BGCs contain a pathway-specific transcription factor, often a Zn(II)2Cys6 binuclear cluster protein (e.g., AflR-like), which is required to activate the expression of the structural genes within the cluster.[7]

-

Chromatin-Level Regulation: Global or broad-domain regulators can control the accessibility of the BGC to the transcriptional machinery. In Aspergillus nidulans, the deletion of cclA, a gene involved in histone H3 lysine 4 methylation, leads to the activation of a normally silent BGC, resulting in the production of monodictyphenone and emodin.[7][8] This demonstrates that epigenetic modifications play a crucial role in controlling the expression of these "cryptic" or silent secondary metabolite pathways.[7]

dot digraph "Regulation of Emodin Biosynthesis" { graph [rankdir=TB, splines=true, nodesep=0.5, size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.5];

// Node Styles global_reg [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatin [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tf [shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes env_signal [label="Environmental Signal\n(e.g., Nutrient Stress)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cclA [label="Global Regulators\n(e.g., CclA)", class=global_reg]; histone [label="Histone Methylation\n(Chromatin State)", class=chromatin]; aflR [label="Pathway-Specific\nTranscription Factor\n(AflR-like)", class=tf]; bgc [label="Emodin Biosynthetic\nGene Cluster (BGC)", class=gene]; emodin [label="Emodin Production", class=product];

// Edges env_signal -> cclA [color="#5F6368"]; cclA -> histone [label=" modifies", fontcolor="#202124", color="#5F6368"]; histone -> aflR [label=" allows access for", fontcolor="#202124", color="#5F6368"]; aflR -> bgc [label=" activates transcription of", fontcolor="#202124", color="#4285F4"]; bgc -> emodin [label=" leads to", fontcolor="#202124", color="#FBBC05"];

// Set graph width graph [width="7.9"]; }

Caption: Hierarchical regulation of emodin biosynthesis in fungi.

Quantitative Data

The production of emodin and its derivatives can be significantly influenced by the producing strain, fermentation conditions, and genetic engineering strategies.

Table 1: Production Titers of Emodin and Related Compounds in Fungi

| Producing Organism | Compound | Fermentation Condition / Genetic Modification | Titer / Yield | Reference |

|---|---|---|---|---|

| Aspergillus ochraceus | Emodin | Preparative scale fermentation | 1.453 mg/L | [9] |

| Aspergillus favipes HN4-13 | Emodin | Optimized medium | 132.40 ± 3.09 mg/L | [9] |

| Aspergillus favipes HN4-13 | Emodin | Optimized medium + KH₂PO₄ supplementation | 185.56 ± 4.39 mg/L | [9] |

| A. favipes HN4-13 Mutant (M1440) | Emodin | ARTP mutagenesis | 124.6 ± 4.95 mg/L | [10] |

| A. favipes HN4-13 Mutant (M1440) | Emodin | ARTP mutagenesis + 3 mM Mn²⁺ | 178.6 ± 7.80 mg/L | [10] |

| Aspergillus nidulans | Physcion | Heterologous expression of BGC | 64.6 mg/L | [3] |

| Aspergillus terreus | Physcion | Overexpression of 3-O-methyltransferase | 2.6 g/L |[2] |

Table 2: Enzyme Kinetic Data

| Enzyme | Source Organism | Substrate(s) | Inhibitor | Apparent Kᵢ | Reference |

|---|

| Type II Ketoreductase (actKR) | Streptomyces coelicolor | Polyketide intermediate, NADPH | Emodin | 15 µM |[11] |

Experimental Protocols

Protocol 1: Quantification of Emodin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of emodin from fungal extracts or herbal preparations.

1. Sample Preparation (Fungal Culture): a. Grow the fungal strain in a suitable liquid medium (e.g., PDB) for 7-14 days. b. Separate the mycelium from the broth by filtration. c. Lyophilize and weigh the mycelium (Dry Cell Weight). d. Extract the mycelium and broth separately with an organic solvent (e.g., ethyl acetate or methanol) three times with sonication. e. Combine the organic extracts and evaporate to dryness under reduced pressure. f. Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

2. HPLC Conditions:

- System: Reversed-phase HPLC system.

- Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile (MeCN) and 2% aqueous acetic acid (HOAc). A common ratio is 55:45 (v/v).[12]

- Flow Rate: 1.0 - 1.5 mL/min.[12]

- Detection: UV detector at 254 nm or 280 nm.[12][13]

- Internal Standard: 2-methylanthraquinone can be used for improved accuracy.[12]

3. Quantification: a. Prepare a calibration curve using an authentic emodin standard at several concentrations (e.g., 1.00–50.00 µg/mL).[14] b. Inject the prepared sample extracts into the HPLC system. c. Identify the emodin peak by comparing the retention time with the standard. d. Calculate the concentration of emodin in the sample by integrating the peak area and comparing it to the standard curve.

Protocol 2: Analysis of Biosynthetic Gene Expression by qRT-PCR

This protocol outlines the steps to measure the transcript levels of genes within the emodin BGC, such as the nrPKS or oxygenase.

dot digraph "qRT-PCR Workflow" { graph [rankdir=TB, splines=true, nodesep=0.3, ranksep=0.5, size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.5, color="#5F6368"];

// Node styles step [style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, peripheries=1]; process [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; output [style=filled, fillcolor="#FBBC05", fontcolor="#202124", shape=trapezium];